1-(3-hydroxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid
Description
1-(3-hydroxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid: is a complex organic compound that belongs to the class of beta-carbolines. Beta-carbolines are a group of naturally occurring alkaloids that have been found in various plants and animals. This particular compound is characterized by the presence of a hydroxyphenyl group and a carboxylic acid group attached to the beta-carboline core structure. It has garnered interest due to its potential biological activities and applications in scientific research.
Properties
IUPAC Name |
1-(3-hydroxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c21-11-5-3-4-10(8-11)16-17-13(9-15(20-16)18(22)23)12-6-1-2-7-14(12)19-17/h1-8,15-16,19-21H,9H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLUQZQYGFCCIQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(C2=C1C3=CC=CC=C3N2)C4=CC(=CC=C4)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-hydroxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid typically involves multi-step organic reactions One common method involves the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the beta-carboline core
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and process intensification may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(3-hydroxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Antioxidant Activity
Recent studies have highlighted the antioxidant properties of compounds similar to 1-(3-hydroxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid. Research indicates that derivatives of this compound exhibit significant inhibition of reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders. A study demonstrated that certain indole derivatives showed higher antioxidant activity than ascorbic acid, suggesting potential applications in oxidative stress-related conditions .
Anticancer Properties
The compound has been investigated for its anticancer properties. A notable study explored the synthesis and biological evaluation of related indole derivatives that exhibited cytotoxic effects against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). These derivatives demonstrated IC50 values ranging from 1.9 to 7.52 μg/mL, indicating potent antiproliferative activity . The mechanism of action is thought to involve the induction of apoptosis and cell cycle arrest in cancer cells.
Neuroprotective Effects
There is emerging evidence that compounds within the pyridoindole class may offer neuroprotective benefits. The ability to modulate neurotransmitter systems and reduce oxidative stress positions these compounds as potential candidates for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.
Case Study 1: Antioxidant Efficacy
In a comparative study, several indole derivatives were tested for their ability to scavenge free radicals using the ABTS assay. The results indicated that one derivative exhibited a significantly lower IC50 value than ascorbic acid, suggesting superior antioxidant activity. This finding supports the potential use of these compounds in developing dietary supplements or pharmaceuticals aimed at reducing oxidative damage .
Case Study 2: Anticancer Activity
In vitro studies assessing the cytotoxic effects of various synthesized derivatives on HCT-116 and MCF-7 cells revealed that modifications to the indole structure could enhance anticancer efficacy. One derivative achieved an IC50 of 5 μg/mL against MCF-7 cells, showcasing its potential as a lead compound for further development in cancer therapy .
Mechanism of Action
The mechanism of action of 1-(3-hydroxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid involves its interaction with various molecular targets and pathways. It may exert its effects by:
Binding to receptors: Interacting with specific receptors in the brain or other tissues, modulating their activity.
Inhibiting enzymes: Inhibiting the activity of enzymes involved in oxidative stress or inflammation.
Modulating signaling pathways: Affecting signaling pathways related to cell survival, apoptosis, or neuroprotection.
Comparison with Similar Compounds
Harmine: Another beta-carboline alkaloid with similar biological activities.
Harmaline: A beta-carboline with neuroprotective and psychoactive properties.
Tetrahydroharmine: A reduced form of harmine with distinct pharmacological effects.
Uniqueness: 1-(3-hydroxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid is unique due to the presence of the hydroxyphenyl group and the carboxylic acid group, which confer specific chemical reactivity and biological activity. Its distinct structure allows for unique interactions with molecular targets and pathways, making it a valuable compound for scientific research and potential therapeutic applications.
Biological Activity
1-(3-hydroxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid is a compound belonging to the beta-carboline class of organic compounds. This compound exhibits significant biological activity that has garnered attention in various fields of biomedical research. Its structure includes a pyridoindole moiety, which is known for its diverse pharmacological properties.
- Molecular Formula : C20H20N2O4
- Molecular Weight : 352.39 g/mol
- LogP : 1.7549
- Polar Surface Area : 74.966 Ų
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds with a similar structure. For instance, derivatives of beta-carbolines have shown promising results in inhibiting cell proliferation in various cancer cell lines.
- Case Study : A study demonstrated that a related beta-carboline exhibited IC50 values of 0.36 µM against CDK2 and 1.8 µM against CDK9, indicating strong inhibitory effects on cell cycle regulation pathways .
2. Neuroprotective Effects
The neuroprotective potential of pyridoindole derivatives has been explored in models of neurodegenerative diseases. These compounds may exert their effects through antioxidant mechanisms and modulation of neuroinflammatory responses.
- Research Findings : In vitro assays have shown that these compounds can reduce oxidative stress markers and improve neuronal survival rates under toxic conditions .
3. Antimicrobial Activity
The antimicrobial properties of beta-carbolines have been documented, with some studies suggesting that they can inhibit the growth of various bacterial strains.
- Example : A derivative was tested against Staphylococcus aureus and exhibited significant antibacterial activity, suggesting potential for therapeutic applications in treating infections .
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that:
- Enzyme Inhibition : The compound may act as an inhibitor for specific kinases involved in cancer progression.
- Receptor Modulation : It may interact with neurotransmitter receptors, contributing to its neuroprotective effects.
Data Table: Summary of Biological Activities
Q & A
Q. Advanced Research Focus
- Molecular Docking : Predicts binding to HIV-1 RT active sites, prioritizing substitutions at the 1-phenyl and 3-carboxylic acid positions .
- QSAR Studies : Correlate electronic parameters (e.g., Hammett constants) with antiplasmodial IC50 values, as seen in tetrahydro-β-carboline analogs .
- Metabolic Stability Prediction : In silico tools (e.g., CYP450 docking) identify vulnerable sites for oxidation, guiding halogenation or methylation to block metabolism .
How do researchers address contradictions in reported biological data, such as varying IC50 values across studies?
Advanced Research Focus
Discrepancies arise from:
- Assay Conditions : Differences in pH, co-solvents (e.g., DMSO concentration), or enzyme sources (e.g., recombinant vs. tissue-derived acetylcholinesterase) .
- Stereochemical Purity : Unresolved enantiomers in racemic mixtures can lead to inflated or suppressed activity metrics .
Resolution Strategies : - Dose-Response Curves : Use ≥6 data points to ensure accurate IC50 calculation.
- Control Standards : Include reference inhibitors (e.g., eserine for anticholinesterase assays) to normalize inter-lab variability .
What methodologies are employed to study metabolic stability, and how do species-specific differences impact drug development?
Q. Advanced Research Focus
- Liver Microsome Assays : Intrinsic clearance (CLint) values vary across species (e.g., higher in rat vs. human microsomes), necessitating species-specific metabolite profiling .
- LC-MS/MS Metabolite Identification : Detects hydroxylated or demethylated products, with structural confirmation via NMR .
- Species Bridging : Use humanized mouse models to reconcile discrepancies between in vitro and in vivo data .
How are structure-activity relationships (SARs) systematically explored for this scaffold?
Q. Advanced Research Focus
- Substituent Scanning : Introduce halogens (e.g., 4-Cl-phenyl) to enhance lipophilicity and target binding, as seen in antiplasmodial carboxamide derivatives (IC50 ~410 nM) .
- Bioisosteric Replacement : Replace carboxylic acid with amides (e.g., morpholinopropyl) to improve blood-brain barrier penetration .
- Thermodynamic Solubility Assays : Quantify aqueous solubility changes using shake-flask methods, critical for in vivo efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
